molecular formula C10H9F3 B13171060 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene

1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene

Cat. No.: B13171060
M. Wt: 186.17 g/mol
InChI Key: CNTPFDSTSLUWCO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene is an organic compound characterized by the presence of difluoromethyl, fluoro, and prop-2-en-1-yl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by the addition of the fluoro group through electrophilic aromatic substitution. The prop-2-en-1-yl group can be introduced using a Friedel-Crafts alkylation reaction.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as low temperatures and the presence of catalysts like aluminum chloride or iron(III) chloride to facilitate the electrophilic aromatic substitution.

    Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the pure compound.

Chemical Reactions Analysis

1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions include substituted benzenes, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene can be compared with other similar compounds:

Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

1-(difluoromethyl)-2-fluoro-4-prop-2-enylbenzene

InChI

InChI=1S/C10H9F3/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h2,4-6,10H,1,3H2

InChI Key

CNTPFDSTSLUWCO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)C(F)F)F

Origin of Product

United States

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